molecular formula C13H12O2S B14120413 5-(4-Ethoxyphenyl)thiophene-2-carbaldehyde

5-(4-Ethoxyphenyl)thiophene-2-carbaldehyde

Cat. No.: B14120413
M. Wt: 232.30 g/mol
InChI Key: URQWPOJCBGRYKB-UHFFFAOYSA-N
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Description

5-(4-Ethoxyphenyl)thiophene-2-carbaldehyde is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The compound is characterized by the presence of an ethoxyphenyl group attached to the thiophene ring at the 5-position and an aldehyde group at the 2-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxyphenyl)thiophene-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the Vilsmeier-Haack formylation of 5-(4-Ethoxyphenyl)thiophene. This reaction typically uses phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents. The reaction proceeds under mild conditions and yields the desired aldehyde .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethoxyphenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Ethoxyphenyl)thiophene-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Ethoxyphenyl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modulation of their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methoxyphenyl)thiophene-2-carbaldehyde: Similar structure with a methoxy group instead of an ethoxy group.

    5-(4-Chlorophenyl)thiophene-2-carbaldehyde: Similar structure with a chloro group instead of an ethoxy group.

    5-(4-Methylphenyl)thiophene-2-carbaldehyde: Similar structure with a methyl group instead of an ethoxy group.

Uniqueness

5-(4-Ethoxyphenyl)thiophene-2-carbaldehyde is unique due to the presence of the ethoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications in organic electronics and medicinal chemistry .

Properties

Molecular Formula

C13H12O2S

Molecular Weight

232.30 g/mol

IUPAC Name

5-(4-ethoxyphenyl)thiophene-2-carbaldehyde

InChI

InChI=1S/C13H12O2S/c1-2-15-11-5-3-10(4-6-11)13-8-7-12(9-14)16-13/h3-9H,2H2,1H3

InChI Key

URQWPOJCBGRYKB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC=C(S2)C=O

Origin of Product

United States

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